![molecular formula C30H45NNaO7P B1260868 Sodium (2S,4S)-4-cyclohexyl-1-(2-((R)-((S)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetyl)pyrrolidine-2-carboxylate](/img/structure/B1260868.png)
Sodium (2S,4S)-4-cyclohexyl-1-(2-((R)-((S)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetyl)pyrrolidine-2-carboxylate
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Overview
Description
Fosinopril Sodium is the sodium salt of fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Fosinopril sodium is an ester prodrug that is hydrolysed by esterases to its active metabolite fosinoprilat. Fosinoprilat specifically and competitively inhibits angiotensin-converting enzyme thereby decreasing the formation of the potent vasoconstrictor angiotensin II, resulting in diminished vasopressor activity. In addition, angiotensin II-mediated aldosterone secretion by adrenal cortex is decreased, which results in a decrease of sodium retention and an increase of serum potassium. (NCI05)
A phosphinic acid-containing angiotensin-converting enzyme inhibitor that is effective in the treatment of hypertension. It is a prodrug that is converted to its active metabolite fosinoprilat.
Scientific Research Applications
Molecular Encapsulation and Stability
Research has shown that bioactive substances like Fosinopril, a cardiovascular drug, can be molecularly encapsulated with β-cyclodextrin. This process involves various methods like kneading, co-precipitation, and freeze-drying, which results in the formation of inclusion compounds. These compounds have been investigated using FTIR spectroscopy, X-ray diffraction, and differential scanning calorimetry, demonstrating their successful formation. Molecular modeling aligns with experimental data, suggesting that the drug is included with the propanoyloxy-propoxy group inside the β-cyclodextrin cavity. This encapsulation improves the stability and bioavailability of the drug (Bratu et al., 2009).
Synthesis and Structural Analysis
Complexes like multidentate hybrid organotellurium ligands and their metal complexes have been synthesized, displaying specific NMR spectral characteristics. These complexes, such as PdCl2(L1) and PtCl2(L1), have been analyzed using X-ray diffraction, revealing structures like 20-membered metallomacrocycles. Such studies demonstrate the potential for complex molecular structures and their unique physical properties (Bali et al., 2006).
Neuroprotective Effects
Sodium 4-phenylbutyrate, a low molecular weight fatty acid, has been shown to protect against cerebral ischemic injury. Its neuroprotective effects are attributed to its role as a chemical chaperone, reducing the load of mutant or mislocated proteins. This compound has shown promising results in reducing infarction volume, apoptosis, and improving neurological status in mouse models of hypoxia-ischemia (Qi et al., 2004).
properties
Product Name |
Sodium (2S,4S)-4-cyclohexyl-1-(2-((R)-((S)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetyl)pyrrolidine-2-carboxylate |
---|---|
Molecular Formula |
C30H45NNaO7P |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
sodium;(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39?;/m1./s1 |
InChI Key |
TVTJZMHAIQQZTL-TXDYNIFHSA-M |
Isomeric SMILES |
CCC(=O)O[C@H](C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+] |
SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
Pictograms |
Irritant; Health Hazard |
synonyms |
Dynacil Fosenopril Fosinil Fosinopril Fosinopril Sodium Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer Fosinorm Fositens Fozitec Hiperlex Monopril Newace Sodium, Fosinopril SQ 28,555 SQ 28555 SQ-28,555 SQ-28555 SQ28,555 SQ28555 Staril Tenso Stop Tensocardil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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